molecular formula C24H22N2O4S B2494100 N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1206993-92-1

N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2494100
CAS RN: 1206993-92-1
M. Wt: 434.51
InChI Key: YSHQAVWDTJBKHT-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide belongs to a class of organic molecules that exhibit a wide range of biological activities due to their complex molecular structure. The presence of dimethoxyphenyl, methoxyphenyl, pyrrol, and thiophene moieties suggests potential for various chemical interactions and properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of key intermediates such as dimethoxyphenyl-thiophene derivatives, followed by the addition of the pyrrol and carboxamide functional groups. For example, compounds with similar structural elements have been synthesized through reactions involving semicarbazide and appropriate aldehyde precursors under specific conditions to form the desired carboxamide linkage (Prabhuswamy et al., 2016).

Molecular Structure Analysis

Crystal structure determination via single-crystal X-ray diffraction studies reveals the molecular arrangement and confirms the presence of specific functional groups and their orientation within the molecule. For instance, related structures show crystallization in specific crystal systems with defined unit cell parameters, indicating the precise molecular geometry and intermolecular interactions such as hydrogen bonding (Prabhuswamy et al., 2016).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-28-17-8-6-16(7-9-17)19-15-31-23(22(19)26-12-4-5-13-26)24(27)25-20-14-18(29-2)10-11-21(20)30-3/h4-15H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHQAVWDTJBKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

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